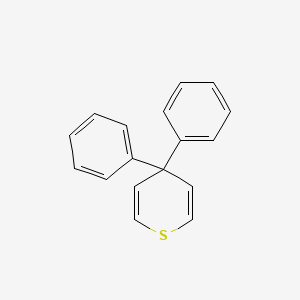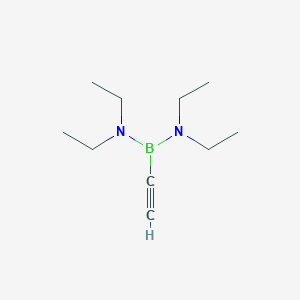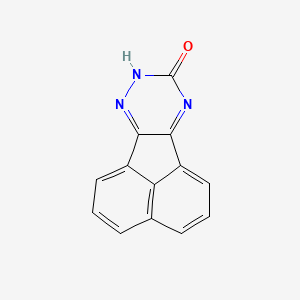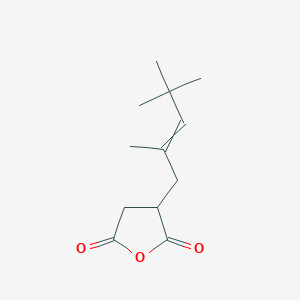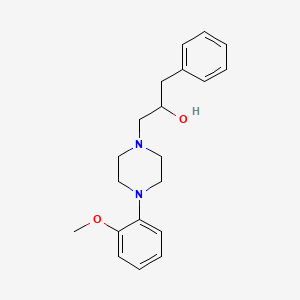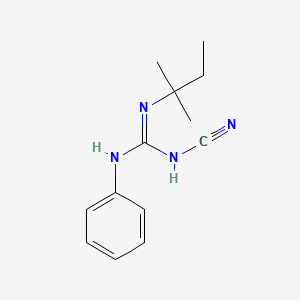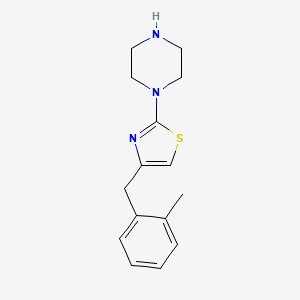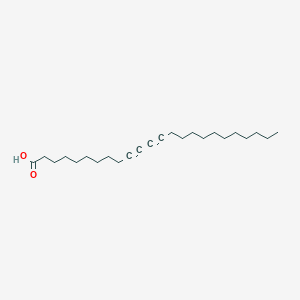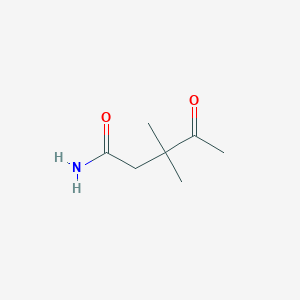
3,3-Dimethyl-4-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-oxopentanamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of pentanamide, characterized by the presence of a ketone group at the fourth position and two methyl groups at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-oxopentanamide can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide. Another method includes the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes an amination reaction to introduce the amide functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to facilitate the conversion of starting materials to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced products.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or other derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-4-oxopentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It may be used in the production of specialty chemicals, polymers, or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-oxopentanamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ketone and amide functionalities allow it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-2-butanone: Shares the dimethyl substitution but lacks the amide group.
4-Oxopentanamide: Similar structure but without the dimethyl groups.
N,N-Dimethyl-4-oxopentanamide: Similar but with an additional N,N-dimethyl substitution.
Uniqueness: 3,3-Dimethyl-4-oxopentanamide is unique due to the combination of its ketone and amide functionalities along with the dimethyl substitution
Propriétés
Numéro CAS |
71081-65-7 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3,3-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)7(2,3)4-6(8)10/h4H2,1-3H3,(H2,8,10) |
Clé InChI |
UHRZLKMWMADQLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


